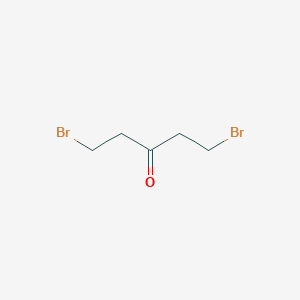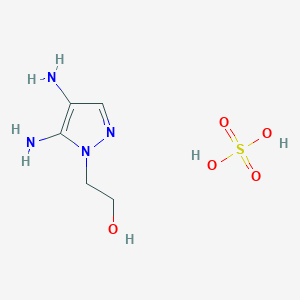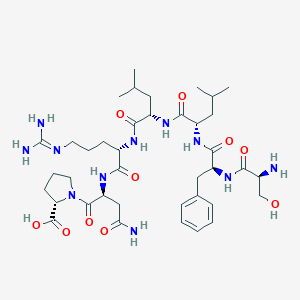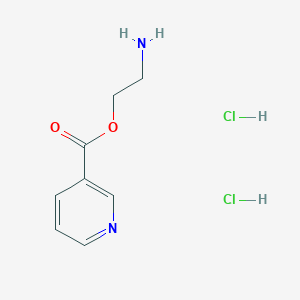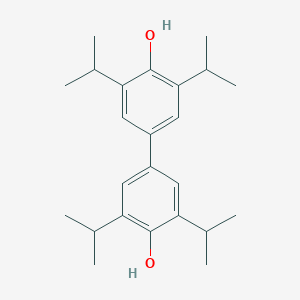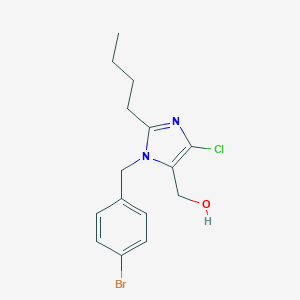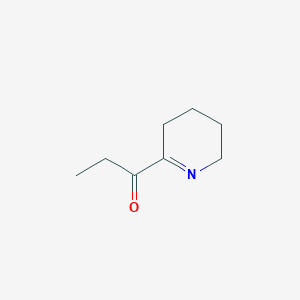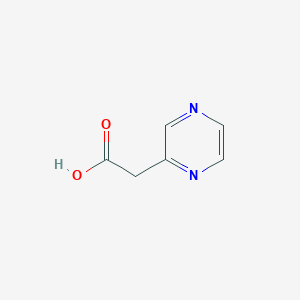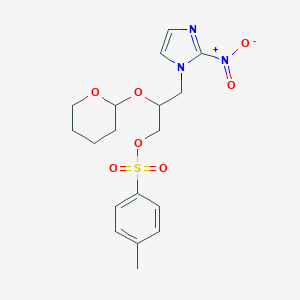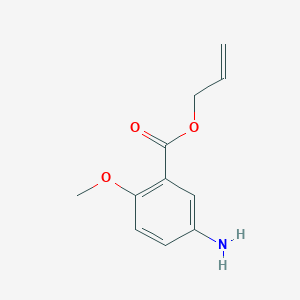![molecular formula C25H40O3 B130681 (6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol CAS No. 140835-18-3](/img/structure/B130681.png)
(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol is a synthetic cannabinoid compound. It is a derivative of hexahydrocannabinol, which is itself a hydrogenated form of tetrahydrocannabinol. This compound is known for its potent agonistic activity at cannabinoid receptors CB1 and CB2, making it a subject of interest in cannabinoid research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol involves several steps, starting from the precursor hexahydrocannabinol. The key steps include:
Hydrogenation: Hexahydrocannabinol is hydrogenated to form hexahydro-Δ9-tetrahydrocannabinol.
Hydroxylation: The hydrogenated product is then hydroxylated at the 11th position to form 11-hydroxyhexahydrocannabinol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography for quality control.
化学反应分析
Types of Reactions
(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 11th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler hydrocarbon.
Substitution: The dimethylheptyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.
Major Products
Oxidation: Formation of 11-keto-3-dimethylheptyl-hexahydrocannabinol.
Reduction: Formation of 3-dimethylheptyl-hexahydrocannabinol.
Substitution: Formation of various alkylated derivatives depending on the substituent used.
科学研究应用
(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol has several scientific research applications:
Chemistry: Used as a reference compound in cannabinoid research to study structure-activity relationships.
Biology: Investigated for its effects on the endocannabinoid system and its potential therapeutic applications.
Medicine: Explored for its analgesic, anti-inflammatory, and anti-emetic properties.
Industry: Used in the development of synthetic cannabinoids for pharmaceutical applications
作用机制
The compound exerts its effects primarily through its interaction with cannabinoid receptors CB1 and CB2. It acts as a potent agonist at these receptors, mimicking the effects of endogenous cannabinoids. This interaction leads to the modulation of various signaling pathways, including those involved in pain perception, inflammation, and appetite regulation .
相似化合物的比较
Similar Compounds
HU-243: A methylene homologue of (6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol with similar receptor affinity.
11-Hydroxyhexahydrocannabinol: A hydroxylated derivative of hexahydrocannabinol with similar pharmacological properties.
9-Nor-9β-hydroxyhexahydrocannabinol: Another hydroxylated derivative with comparable activity
Uniqueness
This compound is unique due to its high potency and selectivity for cannabinoid receptors. Its structural modifications, such as the dimethylheptyl group, enhance its binding affinity and stability compared to other similar compounds .
属性
CAS 编号 |
140835-18-3 |
|---|---|
分子式 |
C25H40O3 |
分子量 |
392.6 g/mol |
IUPAC 名称 |
(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H40O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h14-15,17,19-20,26-27H,6-13,16H2,1-5H3/t17-,19-,20-/m1/s1/i10T,17T/t10-,17+,19+,20+/m0 |
InChI 键 |
MVEVPDCVOXJVBD-FASICABJSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |
手性 SMILES |
[H][C@@]1(C[C@@H]2[C@@H](C[C@]1([3H])CO)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCCC)O)[3H] |
规范 SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |
同义词 |
(3H)HU 243 3-dimethylheptyl-11-hydroxyhexahydrocannabinol HU 243 HU-243 HU243 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



